molecular formula C18H18N2O3 B5977455 N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide

N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide

Cat. No. B5977455
M. Wt: 310.3 g/mol
InChI Key: GWUPTQBVAQQNSD-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide, also known as HMB-PP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMB-PP is a cyclopropane-containing molecule that has a unique structure, which makes it an attractive target for researchers. In

Mechanism of Action

The mechanism of action of N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide is not fully understood. However, it is believed that N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide acts by inhibiting the activity of certain enzymes, such as 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase (IspE), which is involved in the biosynthesis of isoprenoids. Isoprenoids are essential molecules that play a critical role in various cellular processes, including cell signaling and membrane structure.
Biochemical and Physiological Effects:
N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide inhibits the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In vivo studies have also shown that N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide is its unique structure, which makes it an attractive target for researchers. Additionally, N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been shown to have potent biological activity, which makes it a promising candidate for drug development. However, one of the limitations of N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide. One area of research is in the development of new drugs based on the structure of N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide. Additionally, further studies are needed to fully understand the mechanism of action of N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide and its potential applications in the treatment of various diseases. Finally, future studies should focus on improving the synthesis method of N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide to increase the yield and reduce the cost of production.
Conclusion:
In conclusion, N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties, which make it a promising candidate for drug development. Additionally, N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide and its potential applications in various fields.

Synthesis Methods

The synthesis of N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with hydrazine hydrate to form 2-hydroxy-3-methoxybenzaldehyde hydrazone. This intermediate is then reacted with 2-phenylcyclopropanecarboxylic acid to form N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide. The overall yield of this synthesis method is around 40%.

Scientific Research Applications

N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been extensively studied for its potential applications in various fields. One of the primary areas of research is in the development of new drugs. N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties, which make it a promising candidate for drug development. Additionally, N'-(2-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-23-16-9-5-8-13(17(16)21)11-19-20-18(22)15-10-14(15)12-6-3-2-4-7-12/h2-9,11,14-15,21H,10H2,1H3,(H,20,22)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUPTQBVAQQNSD-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)C2CC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)C2CC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-Hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.